2-Phenylpyrazolo[1,5-c]pyrimidine
Overview
Description
2-Phenylpyrazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrazolo[1,5-c]pyrimidines : Marei, Aly, and Mishrikey (1992) demonstrated the use of 2-Phenylpyrazolo[1,5-c]pyrimidine in synthesizing pyrazolo[1,5-c]pyrimidines and studying their reactions (Marei, Aly, & Mishrikey, 1992).
Pharmacological Research : Pecori Vettori et al. (1981) found that 2-Phenylpyrazolo[1,5-a]pyrimidines exhibit antipyretic, hypothermizing, and anti-inflammatory properties, making them useful in pharmacological research (Pecori Vettori et al., 1981).
Preparation of Pyrazolo[1,5-c]-1,2,4-Triazolo[4,3-a]pyrimidines : Atta (2011) used this compound as a precursor for novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines (Atta, 2011).
Corrosion Inhibition : Wazzan and Mahgoub (2014) demonstrated that this compound derivatives are effective corrosion inhibitors for ferrous alloys (Wazzan & Mahgoub, 2014).
Identification by 1H NMR : Maquestiau, Taghret, and Eynde (2010) used this compound in the preparation of pyrazolo[1,5-a] pyrimidines, which can be identified by 1H NMR (Maquestiau, Taghret, & Eynde, 2010).
Organic Synthesis Applications : Quiroga et al. (2008) highlighted its use in organic synthesis due to high yields and short reaction times (Quiroga et al., 2008).
Inhibitory Activity : Dumaitre and Dodic (1996) noted that 6-phenylpyrazolo[3,4-d]pyrimidones are specific inhibitors of cGMP specific phosphodiesterase and have in vivo oral antihypertensive activity (Dumaitre & Dodic, 1996).
CRF(1) Receptor Antagonist : Chen et al. (2004) found that a 3-pyridylpyrazolo[1,5-a]pyrimidine, is a potent and orally active CRF(1) receptor antagonist (Chen et al., 2004).
Nonsteroidal Antiinflammatory Drugs : Auzzi et al. (1983) identified 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones as a new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity (Auzzi et al., 1983).
Anti-Proliferative Agents : Atta et al. (2019) showed that synthesized compounds inhibited the proliferation of MCF-7 human breast cancer cells (Atta et al., 2019).
Properties
IUPAC Name |
2-phenylpyrazolo[1,5-c]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)12-8-11-6-7-13-9-15(11)14-12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTKULJUGZLUFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NC=CC3=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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